An In-depth Technical Guide to the Synthesis and Purification of Bromobenzene
An In-depth Technical Guide to the Synthesis and Purification of Bromobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for synthesizing and purifying bromobenzene (B47551), a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The document details the underlying chemical principles, offers step-by-step experimental protocols, and summarizes key quantitative data to support laboratory and developmental work.
Synthesis of Bromobenzene
Bromobenzene is commercially and synthetically significant, primarily used to introduce a phenyl group into other molecules.[3] The two most prevalent methods for its synthesis are the direct electrophilic bromination of benzene (B151609) and the Sandmeyer reaction starting from aniline (B41778).
Method 1: Electrophilic Aromatic Substitution
The most common and direct route to bromobenzene is the electrophilic aromatic substitution of benzene with molecular bromine (Br₂).[4] This reaction requires a Lewis acid catalyst, such as ferric bromide (FeBr₃), aluminum chloride (AlCl₃), or iron filings (which are converted to FeBr₃ in situ), to polarize the bromine molecule, making it sufficiently electrophilic to attack the stable benzene ring.[3][4][5]
Reaction Mechanism:
The mechanism proceeds in two main steps after the formation of the electrophile:
-
Formation of the Electrophile: The Lewis acid catalyst reacts with bromine to form a complex that polarizes the Br-Br bond, creating a potent electrophile (Br⁺).[6]
-
Nucleophilic Attack: The π-electron system of the benzene ring attacks the electrophilic bromine, disrupting the ring's aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[7][8][9]
-
Deprotonation: A weak base (such as Br⁻ from the [FeBr₄]⁻ complex) removes a proton from the carbon atom bonded to the bromine. This step restores the aromaticity of the ring, yielding bromobenzene and regenerating the catalyst.[6][7][8]
Method 2: Sandmeyer Reaction
An alternative route to bromobenzene, particularly useful when starting from aniline or its derivatives, is the Sandmeyer reaction.[1][4] This multi-step process involves:
-
Diazotization: Aniline is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0-5 °C) to form a benzenediazonium (B1195382) salt.[4]
-
Substitution: The resulting diazonium salt is then treated with a solution of cuprous bromide (CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with a bromine atom.[4][10] Nitrogen gas is evolved as a byproduct.
Experimental Protocols
Protocol for Electrophilic Bromination of Benzene
This protocol is a representative laboratory-scale synthesis adapted from several sources.[1][11][12]
Materials:
-
Benzene (dry): 50 g (57 mL)
-
Bromine: 120 g (40 mL)
-
Iron filings or Steel Wool: 0.5 g (as catalyst)
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask with a dropping funnel and a reflux condenser in a fume hood. Place the flask in a cold water bath. To the top of the condenser, attach a gas trap (e.g., an inverted funnel over a beaker of water or NaOH solution) to absorb the hydrogen bromide (HBr) gas that evolves.[11][13]
-
Reaction: Place the iron filings and 50 g of dry benzene into the flask.[1] Slowly add 120 g of bromine from the dropping funnel. The reaction is exothermic and will begin vigorously.[11] Control the rate of addition to maintain a steady reflux.
-
Heating: Once the initial vigorous reaction subsides, heat the water bath to 60-70 °C and maintain this temperature for 45-60 minutes, or until the brown vapor of bromine is no longer visible.[1][11]
-
Workup (Washing): Cool the flask to room temperature. Carefully transfer the dark reaction mixture to a separatory funnel. Wash the mixture successively with:
-
100 mL of water to remove the bulk of the HBr and iron salts.
-
100 mL of 10% NaOH solution to neutralize any remaining acid and react with unreacted bromine. Shake well, venting frequently, until the organic layer becomes nearly colorless.[11][13]
-
100 mL of water (or brine) to remove residual NaOH.[12]
-
-
Drying: Separate the lower organic layer (bromobenzene) and transfer it to a clean, dry Erlenmeyer flask. Add 5-10 g of anhydrous calcium chloride or sodium sulfate. Swirl the flask and let it stand for 20-30 minutes to dry the liquid.[1][11]
-
Purification: Filter the dried liquid into a distillation flask and proceed with distillation as described in the purification protocol below.
Purification of Bromobenzene
Crude bromobenzene from the synthesis reaction contains unreacted benzene, the desired product, and higher-boiling byproducts, primarily p-dibromobenzene.[1] Purification is typically achieved through a multi-step process involving washing, drying, and distillation.
Protocol for Purification by Distillation
This protocol details the final purification step for crude, dry bromobenzene.
Materials:
-
Crude, dry bromobenzene
-
Distillation apparatus (distilling flask, fractionating column, condenser, receiving flasks)
-
Boiling chips
-
Heating mantle
Procedure:
-
Setup: Assemble a fractional distillation apparatus. Place the crude, dry bromobenzene and a few boiling chips into the distilling flask.
-
Fractional Distillation: Gently heat the flask. Collect the distillate in separate fractions:
-
Fraction 1 (Unreacted Benzene): Collect the liquid that distills below approximately 140 °C. This fraction is primarily unreacted benzene (boiling point ~80 °C).[1]
-
Fraction 2 (Pure Bromobenzene): Change the receiving flask and collect the fraction that distills between 150 °C and 160 °C. The main product, pure bromobenzene, has a boiling point of 156 °C.[1][11][14]
-
Residue (Byproducts): Stop the distillation when the temperature rises above 160 °C or when little liquid remains. The residue in the flask contains higher-boiling p-dibromobenzene.[1]
-
-
Product Characterization: The purity of the collected bromobenzene fraction can be confirmed by measuring its refractive index or by gas chromatography. The expected yield is typically around 60-75%.[12][15]
Quantitative Data Summary
The following tables summarize key physical properties and typical reaction parameters for bromobenzene.
Table 1: Physical and Chemical Properties of Bromobenzene
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅Br | [3] |
| Molar Mass | 157.01 g/mol | [3] |
| Appearance | Colorless liquid | [3][16] |
| Density | 1.495 g/cm³ (at 20 °C) | [3][17] |
| Melting Point | -30.8 °C | [3][16] |
| Boiling Point | 156 °C | [3][16] |
| Solubility in Water | 0.041 g/100 mL | [3] |
| Flash Point | 51 °C | [4] |
| CAS Number | 108-86-1 | [4] |
Table 2: Typical Reaction Parameters for Electrophilic Bromination
| Parameter | Value / Condition | Reference(s) |
| Reactants | Benzene, Bromine | [1] |
| Catalyst | Fe, FeBr₃, AlCl₃, Pyridine | [1][3][11] |
| Reaction Temperature | 25 - 80 °C | [14][18] |
| Reaction Time | 1 - 2 hours | [1][14][18] |
| Typical Yield | 60 - 75% | [12][15] |
| Main Byproduct | p-Dibromobenzene | [1][11] |
Safety and Handling
Working with bromobenzene and the reagents for its synthesis requires strict adherence to safety protocols.
-
Benzene: Is a known carcinogen and is highly flammable. All manipulations should be performed in a certified fume hood.
-
Bromine: Is highly corrosive, toxic, and causes severe burns upon contact. Handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[19]
-
Bromobenzene: Is a flammable liquid and skin irritant.[20][21] It is also toxic to aquatic life.[20][21] Ensure adequate ventilation and avoid sparks or open flames.[4][19]
-
HBr Gas: The reaction evolves hydrogen bromide gas, which is corrosive and toxic. A gas trap is mandatory to prevent its release into the laboratory.[11][13]
Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[17][19][20][21] Proper waste disposal procedures must be followed in accordance with local regulations.[22]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. gminsights.com [gminsights.com]
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- 4. nbinno.com [nbinno.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. homework.study.com [homework.study.com]
- 10. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Bromobenzene [designer-drug.com]
- 12. youtube.com [youtube.com]
- 13. Bromination of Benzene Synthesis and Purification of Bromobenzene - 583 Words | Bartleby [bartleby.com]
- 14. Bromobenzene synthesis - chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. nbinno.com [nbinno.com]
- 17. carlroth.com [carlroth.com]
- 18. Bromobenzene synthesis production process - Eureka | Patsnap [eureka.patsnap.com]
- 19. pentachemicals.eu [pentachemicals.eu]
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